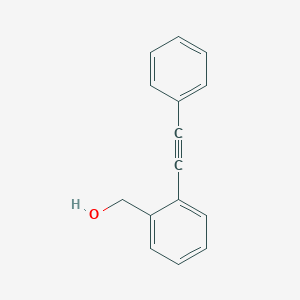
(2-(Phenylethynyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a benzenemethanol group substituted with a phenylethynyl group, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylethynyl)phenyl)methanol typically involves the reaction of benzyl chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the benzyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
(2-(Phenylethynyl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Electrophiles like halogens (Cl2, Br2), nitronium ion (NO2+)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
科学研究应用
(2-(Phenylethynyl)phenyl)methanol has several applications in scientific research:
作用机制
The mechanism of action of (2-(Phenylethynyl)phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with hydrophobic pockets in proteins, altering their function and activity . This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Benzenemethanol, α-methyl-: Similar structure but with a methyl group instead of a phenylethynyl group.
Benzenemethanol, α-phenyl-α-(2-phenylethynyl)-: A closely related compound with an additional phenyl group.
Uniqueness
(2-(Phenylethynyl)phenyl)methanol is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
13141-40-7 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC 名称 |
[2-(2-phenylethynyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2 |
InChI 键 |
JLZVTPSCFFBAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


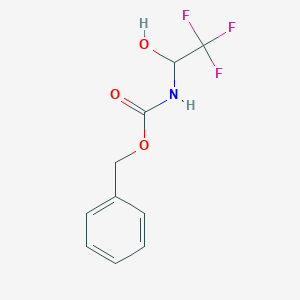
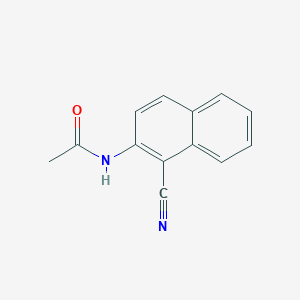

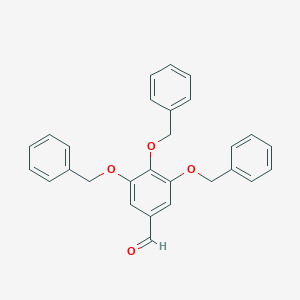
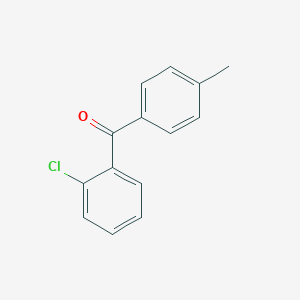
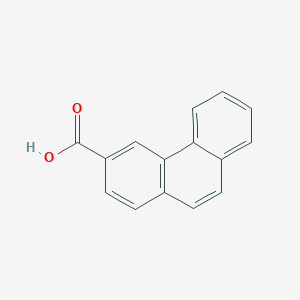

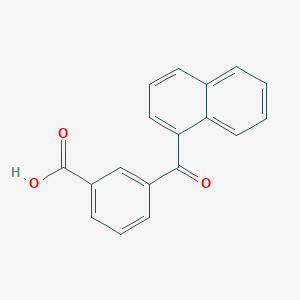
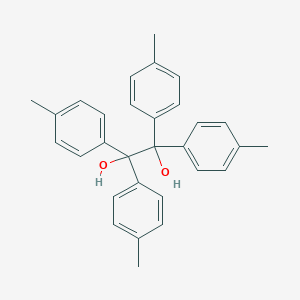
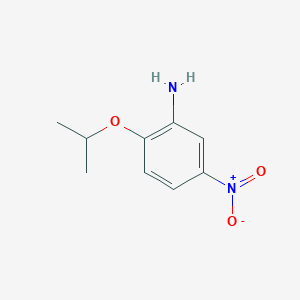

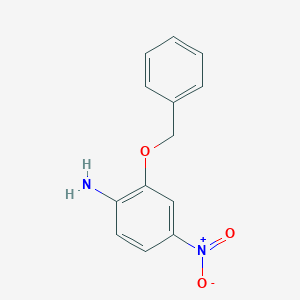
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

